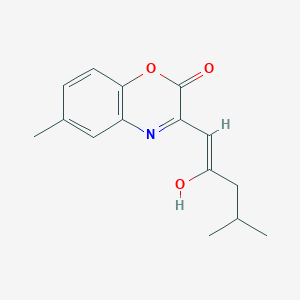![molecular formula C20H17BrClN3O2S B11611671 3-[3-(4-bromophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline](/img/structure/B11611671.png)
3-[3-(4-bromophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(4-bromophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinoline core substituted with a pyrazole ring, a bromophenyl group, a methylsulfonyl group, and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-bromophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the bromophenyl, methylsulfonyl, and chloroquinoline groups. Common synthetic routes may involve:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Attachment of the Bromophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Introduction of the Methylsulfonyl Group: This can be done through sulfonylation reactions using reagents like methylsulfonyl chloride.
Formation of the Chloroquinoline Core: This step may involve the cyclization of an appropriate precursor under acidic conditions, followed by chlorination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(4-bromophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The chlorine atom in the quinoline core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
3-[3-(4-bromophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[3-(4-bromophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline
- 3-[3-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline
Uniqueness
The presence of the bromophenyl group in 3-[3-(4-bromophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline imparts unique chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity.
Propriétés
Formule moléculaire |
C20H17BrClN3O2S |
|---|---|
Poids moléculaire |
478.8 g/mol |
Nom IUPAC |
3-[5-(4-bromophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-2-chloro-7-methylquinoline |
InChI |
InChI=1S/C20H17BrClN3O2S/c1-12-3-4-14-10-16(20(22)23-17(14)9-12)19-11-18(24-25(19)28(2,26)27)13-5-7-15(21)8-6-13/h3-10,19H,11H2,1-2H3 |
Clé InChI |
IOQGCCMEHILNPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3S(=O)(=O)C)C4=CC=C(C=C4)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(Z)-[1-(furan-2-ylmethyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B11611589.png)
![2-chloro-7-methyl-3-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B11611592.png)
![[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate](/img/structure/B11611593.png)
![6-(4-Methoxyphenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11611601.png)
![7-[(2,6-Dichlorophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B11611609.png)
![7-butan-2-yl-6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11611615.png)

![3-amino-6-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11611623.png)
![5'-bromo-1',5,7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B11611627.png)
![2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline](/img/structure/B11611630.png)
![ethyl 6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11611646.png)
![2-{2-imino-3-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol](/img/structure/B11611651.png)
![7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11611656.png)
![Methyl 4-[(2,3,5,6-tetrafluoropyridin-4-yl)oxy]benzoate](/img/structure/B11611664.png)
